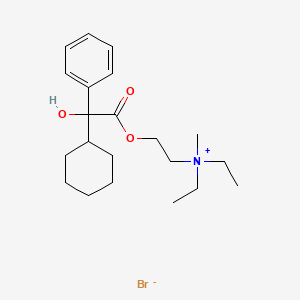

Oxyphenonium Bromide

Description

See also: Oxyphenonium (has active moiety).

Properties

IUPAC Name |

2-(2-cyclohexyl-2-hydroxy-2-phenylacetyl)oxyethyl-diethyl-methylazanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34NO3.BrH/c1-4-22(3,5-2)16-17-25-20(23)21(24,18-12-8-6-9-13-18)19-14-10-7-11-15-19;/h6,8-9,12-13,19,24H,4-5,7,10-11,14-17H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKLQXHUGTKWPSR-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](C)(CC)CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

14214-84-7 (Parent) | |

| Record name | Oxyphenonium bromide [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050102 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4045632 | |

| Record name | Oxyphenonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4045632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50-10-2 | |

| Record name | Oxyphenonium bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50-10-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxyphenonium bromide [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050102 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | OXYPHENONIUM BROMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759248 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Oxyphenonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4045632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxyphenonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.010 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OXYPHENONIUM BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S9421HWB3Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Oxyphenonium Bromide mechanism of action on smooth muscle

An In-depth Technical Guide on the Core Mechanism of Action of Oxyphenonium Bromide on Smooth Muscle

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the molecular and cellular mechanisms through which this compound exerts its effects on smooth muscle tissue. The document synthesizes available quantitative data, outlines detailed experimental protocols for key assays, and includes visualizations of critical signaling pathways and workflows.

Introduction

This compound is a synthetic quaternary ammonium compound classified as a muscarinic acetylcholine receptor (mAChR) antagonist.[1] Its primary therapeutic application is as a spasmolytic agent to treat gastrointestinal hypermotility and spasms associated with conditions like irritable bowel syndrome (IBS) and peptic ulcer disease.[2][3] The mechanism of action is multifaceted, involving both receptor-mediated and direct effects on the smooth muscle, which will be explored in detail in this guide.[2][4]

Core Mechanism of Action

This compound's effects on smooth muscle are primarily attributed to a dual mechanism: competitive antagonism at certain muscarinic receptor subtypes and complex, non-competitive interactions at others. This dual nature explains its potent spasmolytic activity.

Competitive Antagonism at M2 Muscarinic Receptors

In tissues such as the atria, which are rich in M2 muscarinic receptors, this compound acts as a competitive antagonist. Acetylcholine activation of M2 receptors, which are coupled to Gi/o proteins, leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels. This hyperpolarizes the cell and counteracts smooth muscle relaxation.

By competitively binding to M2 receptors, this compound prevents acetylcholine from activating this pathway, thereby promoting a state conducive to muscle relaxation.

Non-Competitive Antagonism at M3 Muscarinic Receptors

The contraction of most visceral smooth muscle, including that of the gastrointestinal tract (e.g., the ileum), is predominantly mediated by the M3 muscarinic receptor subtype. The canonical signaling pathway for M3 receptor-mediated contraction is initiated by acetylcholine binding, which activates a Gq/11 protein. This, in turn, stimulates phospholipase C (PLC) to hydrolyze phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The elevated intracellular Ca2+ binds to calmodulin, activating myosin light chain kinase (MLCK), which then phosphorylates the myosin light chain, leading to cross-bridge cycling and smooth muscle contraction.

Crucially, functional studies in guinea pig ileum, a classic model for M3-mediated smooth muscle contraction, have demonstrated that this compound acts as a non-competitive antagonist . This means that even with increasing concentrations of acetylcholine, the maximal contractile response cannot be restored. This mode of antagonism suggests that this compound may bind to an allosteric site on the M3 receptor or interfere with the receptor-G protein coupling mechanism, rather than simply blocking the acetylcholine binding site. This insurmountable antagonism is a key component of its potent spasmolytic effect and likely constitutes the frequently cited "direct musculotropic" action.

In other tissues, such as bovine tracheal smooth muscle, oxyphenonium has been shown to produce Schild plots with slopes significantly greater than unity, which is indicative of a positive cooperative interaction at M3 receptors.

Quantitative Data

The quantitative pharmacological profile of this compound is complex due to its varied mechanisms across different tissues. The data below is compiled from multiple sources and reflects its high affinity and distinct functional activities.

| Parameter | Receptor/Tissue | Species | Value | Reference(s) |

| Binding Affinity (pKi) | Atrial Receptors (M2-like) | Guinea Pig | 9.75 | |

| Ileal Receptors (M3-like) | Guinea Pig | 9.95 | ||

| M1 (recombinant) | Human | 7.08 | ||

| M2 (recombinant) | Human | 7.78 | ||

| Functional Antagonism | Atrial Receptors (M2-like) | Guinea Pig | Competitive | |

| Ileal Receptors (M3-like) | Guinea Pig | Non-competitive | ||

| Tracheal Muscle (M3) | Bovine | Positive Cooperativity (Schild slope > 1.0) |

Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity. The discrepancy in M2 values between tissue and recombinant receptors may reflect differences in experimental conditions or receptor conformation.

Experimental Protocols

The following protocols describe standard methodologies used to characterize the interaction of compounds like this compound with muscarinic receptors.

Radioligand Binding Assay for Receptor Affinity (Ki)

This protocol determines the affinity of a test compound for a specific receptor subtype by measuring its ability to compete with a radiolabeled ligand.

Methodology:

-

Membrane Preparation: Cell membranes from a cell line stably expressing a single human muscarinic receptor subtype (e.g., M1, M2, M3) are prepared via homogenization and centrifugation. Protein concentration is determined via a Bradford or Lowry assay.

-

Assay Setup: In a 96-well plate, add assay buffer (e.g., 50 mM Tris-HCl, pH 7.4), a fixed concentration of a non-selective radiolabeled antagonist (e.g., [³H]-N-methylscopolamine, [³H]-NMS), and serially diluted concentrations of the unlabeled test compound (this compound).

-

Total and Non-Specific Binding:

-

Total Binding wells contain only the radioligand and cell membranes.

-

Non-Specific Binding wells contain the radioligand, cell membranes, and a high concentration of a known non-labeled antagonist (e.g., 1 µM atropine) to saturate all receptors.

-

-

Incubation: Add the prepared cell membranes to each well to initiate the binding reaction. Incubate the plate at room temperature (e.g., 25°C) for a sufficient duration to reach equilibrium (e.g., 60-90 minutes).

-

Harvesting: Terminate the reaction by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.

-

Quantification: After the filters are dried, add scintillation cocktail and count the radioactivity retained on each filter using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Total Binding - Non-Specific Binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

-

Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Isolated Organ Bath for Functional Antagonism (Schild Analysis)

This protocol assesses the functional effect of an antagonist on agonist-induced smooth muscle contraction and determines its mode of antagonism (e.g., competitive vs. non-competitive).

Methodology:

-

Tissue Preparation: Humanely euthanize a guinea pig and dissect a segment of the distal ileum. Clean the segment of mesenteric tissue and cut it into 2-3 cm lengths.

-

Mounting: Mount the ileum segment vertically in an organ bath (10-20 mL capacity) containing a physiological salt solution (e.g., Tyrode's or Krebs-Henseleit solution) maintained at 37°C and continuously aerated with 95% O2 / 5% CO2.

-

Transducer Attachment: Attach one end of the tissue to a fixed hook at the bottom of the bath and the other end to an isometric force transducer connected to a data acquisition system. Apply a small resting tension (e.g., 1 gram) and allow the tissue to equilibrate for 45-60 minutes, with periodic washes.

-

Control Agonist Curve: Generate a cumulative concentration-response curve for an agonist (e.g., carbachol or acetylcholine). Add the agonist in increasing concentrations (e.g., 1 nM to 100 µM) to the bath, allowing the contractile response to plateau at each concentration before adding the next.

-

Antagonist Incubation: Wash the tissue thoroughly until it returns to baseline tension. Add a fixed concentration of the antagonist (this compound) to the bath and allow it to incubate for a predetermined period (e.g., 30-60 minutes) to ensure equilibrium.

-

Second Agonist Curve: In the continued presence of the antagonist, repeat the cumulative concentration-response curve for the agonist.

-

Repeat: Repeat steps 4-6 with increasing concentrations of the antagonist.

-

Data Analysis (Schild Plot):

-

For each antagonist concentration, calculate the Dose Ratio (DR)—the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in its absence.

-

Create a Schild plot by graphing log(DR-1) on the y-axis versus the negative log of the molar concentration of the antagonist (-log[B]) on the x-axis.

-

Perform a linear regression on the data.

-

Interpretation:

-

If the antagonism is competitive , the Schild plot will be linear with a slope not significantly different from 1.0. The x-intercept provides the pA2 value, which is the negative log of the antagonist concentration that requires a doubling of the agonist dose to produce the original response.

-

If the antagonism is non-competitive , the agonist concentration-response curves will show a depressed maximum, and the Schild plot will be non-linear or have a slope significantly different from 1.0.

-

-

Conclusion

The mechanism of action of this compound on smooth muscle is more complex than that of a simple competitive antagonist. Its high-affinity binding to muscarinic receptors is well-established. However, its functional effects diverge depending on the receptor subtype and tissue environment. It exhibits classical competitive antagonism at M2-like atrial receptors while demonstrating a potent, non-competitive antagonism at M3 receptors in the ileum. This non-surmountable blockade of the primary contractile receptor in the gut likely underpins its clinical efficacy as a spasmolytic and represents a more precise explanation for its "direct musculotropic" properties. This dual mechanism allows for potent and effective relaxation of gastrointestinal smooth muscle, validating its use in the management of visceral spasms.

References

Synthesis and Chemical Characterization of Oxyphenonium Bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and chemical characterization of Oxyphenonium Bromide, a quaternary ammonium anticholinergic agent. The document details the multi-step synthesis process, including the preparation of key intermediates, and outlines the analytical techniques used for its characterization. Detailed experimental protocols, quantitative data, and visualizations of the synthetic pathway and mechanism of action are presented to support researchers and professionals in the field of drug development.

Introduction

This compound is a synthetic antimuscarinic agent that acts as a competitive antagonist at muscarinic acetylcholine receptors.[1] Its primary therapeutic applications are in the treatment of gastrointestinal disorders such as peptic ulcers and irritable bowel syndrome (IBS), where it helps to alleviate smooth muscle spasms and reduce gastric acid secretion.[1][2][3] The pharmacological action is achieved through a dual mechanism: a specific anticholinergic effect at the acetylcholine-receptor sites and a direct musculotropic effect on smooth muscle.[4] This guide provides an in-depth look at the synthesis and chemical characterization of this important pharmaceutical compound.

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the preparation of two key precursors: cyclohexylphenylglycolic acid and 2-(diethylamino)ethyl chloride hydrochloride. These intermediates are then reacted to form an ester, which is subsequently quaternized with methyl bromide to yield the final product.

Synthesis Pathway

Caption: Synthesis pathway of this compound.

Experimental Protocols

Step 1: Synthesis of Cyclohexylphenylglycolic Acid

This precursor can be synthesized via the reaction of phenylglyoxylic acid with a cyclohexyl magnesium halide (Grignard reagent).

-

Materials: Phenylglyoxylic acid, magnesium turnings, cyclohexyl bromide, dry diethyl ether, hydrochloric acid.

-

Procedure:

-

Prepare the Grignard reagent by adding a solution of cyclohexyl bromide in dry diethyl ether to magnesium turnings under an inert atmosphere.

-

Cool the Grignard reagent in an ice bath and slowly add a solution of phenylglyoxylic acid in dry diethyl ether.

-

After the addition is complete, stir the reaction mixture at room temperature for several hours.

-

Quench the reaction by carefully adding it to a mixture of ice and concentrated hydrochloric acid.

-

Separate the ether layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to yield crude cyclohexylphenylglycolic acid.

-

Recrystallize the crude product from a suitable solvent system (e.g., toluene) to obtain the pure acid.

-

Step 2: Synthesis of 2-(Diethylamino)ethyl chloride hydrochloride

This intermediate is prepared by the chlorination of 2-(diethylamino)ethanol using thionyl chloride.

-

Materials: 2-(Diethylamino)ethanol, thionyl chloride, dichloromethane.

-

Procedure:

-

In a reaction flask, cool a solution of thionyl chloride in dichloromethane to -10°C.

-

Slowly add a solution of 2-(diethylamino)ethanol in dichloromethane to the cooled thionyl chloride solution, maintaining the temperature between -10°C and 20°C.

-

After the addition, allow the reaction mixture to warm to 35°C and stir for 2.5 hours.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent.

-

The resulting crude product can be purified by recrystallization from methanol to yield 2-(diethylamino)ethyl chloride hydrochloride.

-

Step 3: Esterification of Cyclohexylphenylglycolic Acid with 2-(Diethylamino)ethyl chloride

-

Materials: Cyclohexylphenylglycolic acid, 2-(diethylamino)ethyl chloride hydrochloride, a suitable solvent (e.g., toluene), and a catalyst (e.g., p-toluenesulfonic acid).

-

Procedure:

-

A mixture of cyclohexylphenylglycolic acid, 2-(diethylamino)ethyl chloride hydrochloride, and the catalyst in toluene is heated under reflux with a Dean-Stark apparatus to remove the water formed during the reaction.

-

The reaction is monitored by a suitable technique (e.g., TLC) until completion.

-

After cooling, the reaction mixture is washed with a saturated sodium bicarbonate solution and then with water.

-

The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated to give the crude ester, 2-(diethylamino)ethyl cyclohexylphenylglycolate.

-

Step 4: Quaternization of 2-(Diethylamino)ethyl cyclohexylphenylglycolate with Methyl Bromide

The final step is the quaternization of the tertiary amine group of the ester with methyl bromide. This is a classic Menshutkin reaction.

-

Materials: 2-(Diethylamino)ethyl cyclohexylphenylglycolate, methyl bromide, a suitable solvent (e.g., acetonitrile or acetone).

-

Procedure:

-

Dissolve the ester in the chosen solvent in a pressure-rated reaction vessel.

-

Cool the solution and introduce a molar excess of methyl bromide.

-

Seal the vessel and allow the reaction to proceed at a controlled temperature (e.g., 50-100°C) and pressure (e.g., 20 bar) for several hours.

-

Monitor the reaction for the disappearance of the starting material.

-

After completion, cool the reaction vessel and carefully vent any excess methyl bromide.

-

The product, this compound, will typically precipitate from the solution upon cooling.

-

Collect the solid by filtration, wash with a cold solvent, and dry under vacuum.

-

Chemical Characterization

The identity and purity of the synthesized this compound are confirmed using various analytical techniques.

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₂₁H₃₄BrNO₃ |

| Molecular Weight | 428.4 g/mol |

| Appearance | White or almost white crystalline powder |

| Melting Point | 189-194 °C |

| Solubility | Soluble in water and ethanol |

Spectroscopic Analysis

3.2.1. Infrared (IR) Spectroscopy

-

Experimental Protocol: An IR spectrum of this compound is typically recorded using the KBr pellet method. A small amount of the sample is ground with spectroscopic grade KBr and pressed into a thin pellet. The spectrum is then recorded using an FTIR spectrometer.

-

Data Interpretation: The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 (broad) | O-H stretch (hydroxyl group) |

| ~2930, 2850 | C-H stretch (aliphatic) |

| ~1730 | C=O stretch (ester) |

| ~1240, 1160 | C-O stretch (ester) |

| ~700 | C-H bend (aromatic) |

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Experimental Protocol: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer. The sample is dissolved in a suitable deuterated solvent, such as deuterium oxide (D₂O) or deuterated chloroform (CDCl₃), with tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Data Interpretation: The proton NMR spectrum will show distinct signals for the different types of protons in the molecule.

-

Aromatic protons: Signals in the region of 7.2-7.6 ppm.

-

Protons on the carbon adjacent to the quaternary nitrogen: Shifted downfield, typically around 3.5-4.5 ppm.

-

Protons of the ethyl groups on the nitrogen: Complex multiplets in the region of 1.2-3.5 ppm.

-

Protons of the cyclohexyl group: A series of multiplets in the aliphatic region, typically 1.0-2.0 ppm.

-

Methyl protons on the quaternary nitrogen: A singlet around 3.0-3.5 ppm.

-

-

¹³C NMR Data Interpretation: The carbon NMR spectrum will provide information on the different carbon environments.

-

Carbonyl carbon (ester): Signal around 170-175 ppm.

-

Aromatic carbons: Signals in the region of 125-140 ppm.

-

Carbons attached to the quaternary nitrogen and oxygen: Signals in the range of 50-70 ppm.

-

Aliphatic carbons (cyclohexyl and ethyl groups): Signals in the upfield region, typically 10-40 ppm.

-

3.2.3. Mass Spectrometry (MS)

-

Experimental Protocol: Electrospray ionization mass spectrometry (ESI-MS) is a suitable technique for analyzing the quaternary ammonium compound. The sample is dissolved in a suitable solvent (e.g., methanol/water) and introduced into the mass spectrometer.

-

Data Interpretation: The mass spectrum will show the molecular ion peak corresponding to the cation of oxyphenonium (C₂₁H₃₄NO₃⁺) at m/z 348.5. The fragmentation pattern can provide further structural information. Common fragmentation pathways may involve the cleavage of the ester bond and loss of the diethylmethylamine group.

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effect by acting as a competitive antagonist of acetylcholine at muscarinic receptors (M₁, M₂, and M₃) in the parasympathetic nervous system. This blockade inhibits the actions of acetylcholine, leading to a reduction in smooth muscle contraction and glandular secretions.

Caption: Mechanism of action of this compound.

Conclusion

This technical guide has provided a detailed overview of the synthesis and chemical characterization of this compound. The synthetic route, involving the preparation of key intermediates and a final quaternization step, has been outlined with detailed experimental protocols. The guide also presented the essential analytical techniques for confirming the structure and purity of the final compound, including IR, NMR, and mass spectrometry. The visualization of the synthesis pathway and the mechanism of action provides a clear understanding of the chemical and pharmacological properties of this compound, serving as a valuable resource for professionals in the pharmaceutical sciences.

References

An In-depth Technical Guide to the Muscarinic Receptor Antagonist Properties of Oxyphenonium Bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxyphenonium bromide is a quaternary ammonium compound that functions as a muscarinic acetylcholine receptor (mAChR) antagonist. Its therapeutic applications, primarily in the treatment of gastrointestinal disorders such as peptic ulcers and visceral spasms, stem from its ability to inhibit the effects of acetylcholine at these receptors, leading to reduced smooth muscle contractility and glandular secretions.[1][2] This technical guide provides a comprehensive overview of the muscarinic receptor antagonist properties of this compound, detailing its receptor interaction profile, the experimental protocols used for its characterization, and the underlying signaling pathways.

Introduction

Muscarinic acetylcholine receptors are a family of G protein-coupled receptors (GPCRs) that are widely distributed throughout the central and peripheral nervous systems. They are involved in a vast array of physiological functions, including the regulation of heart rate, smooth muscle contraction, and glandular secretion. The five subtypes of muscarinic receptors, designated M1 through M5, exhibit distinct tissue distribution and couple to different intracellular signaling pathways. M1, M3, and M5 receptors typically couple to Gq/11 proteins, leading to the activation of phospholipase C, while M2 and M4 receptors primarily couple to Gi/o proteins, resulting in the inhibition of adenylyl cyclase.[3]

This compound exerts its pharmacological effects by competitively blocking the binding of the endogenous neurotransmitter acetylcholine to these receptors. Understanding the affinity and selectivity of this compound for the different muscarinic receptor subtypes is crucial for elucidating its therapeutic actions and potential side-effect profile.

Quantitative Analysis of Receptor Antagonism

The antagonist properties of this compound have been investigated using functional in vitro assays. A key study by Eglen et al. (1987) characterized its effects on atrial and ileal muscarinic receptors, which are predominantly of the M2 and a mixed M2/M3 population, respectively.

Table 1: Functional Antagonist Profile of this compound

| Tissue Preparation | Predominant Receptor Subtype(s) | Agonist Used | Nature of Antagonism | pA2 Value | Reference |

| Guinea Pig Atria | M2 | Carbachol | Competitive | 7.4 | |

| Guinea Pig Ileum | M2 and M3 | Carbachol | Non-competitive | Not Applicable |

Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency. For non-competitive antagonism, a pA2 value cannot be accurately determined using standard Schild analysis. The study by Eglen et al. (1987) did not provide a pA2 value for this compound at ileal receptors due to the non-competitive nature of the antagonism observed.

Experimental Protocols

The characterization of muscarinic receptor antagonists like this compound involves a combination of radioligand binding assays and in vitro functional assays.

Radioligand Binding Assays for Determining Binding Affinity (Ki)

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor subtype. This is typically achieved through competition binding experiments where the ability of the unlabeled antagonist (e.g., this compound) to displace a radiolabeled ligand from the receptor is measured.

Experimental Workflow for Radioligand Binding Assay

Figure 1: General workflow for a radioligand binding assay.

Detailed Methodology:

-

Membrane Preparation:

-

Cells (e.g., Chinese Hamster Ovary - CHO-K1) stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5) are cultured and harvested.

-

The cells are lysed, and the cell membranes are isolated by differential centrifugation.

-

The protein concentration of the membrane preparation is determined.

-

-

Competition Binding Assay:

-

A fixed concentration of a suitable radioligand (e.g., [³H]N-methylscopolamine, [³H]NMS) is incubated with the cell membrane preparation in a buffer solution.

-

Increasing concentrations of the unlabeled antagonist (this compound) are added to the incubation mixture.

-

The mixture is incubated at a specific temperature (e.g., room temperature) for a sufficient time to allow binding to reach equilibrium.

-

-

Separation and Quantification:

-

The incubation is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand.

-

The filters are washed with ice-cold buffer to remove any unbound radioligand.

-

The amount of radioactivity retained on the filters is quantified using a scintillation counter.

-

-

Data Analysis:

-

The data are plotted as the percentage of specific binding of the radioligand versus the logarithm of the concentration of the unlabeled antagonist.

-

The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

-

The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vitro Functional Assays for Determining Antagonist Potency (pA2)

Functional assays measure the ability of an antagonist to inhibit the response induced by an agonist in a biological system, such as an isolated tissue preparation. The Schild plot analysis is a common method used to determine the pA2 value of a competitive antagonist.

Experimental Workflow for Schild Plot Analysis

Figure 2: General workflow for Schild plot analysis.

Detailed Methodology:

-

Tissue Preparation:

-

An appropriate isolated tissue, such as guinea pig atria (for M2 receptors) or ileum (for M2 and M3 receptors), is dissected and mounted in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated with a gas mixture (e.g., 95% O₂, 5% CO₂).

-

-

Generation of Concentration-Response Curves:

-

A cumulative concentration-response curve to a muscarinic agonist (e.g., carbachol) is generated by adding increasing concentrations of the agonist to the organ bath and measuring the physiological response (e.g., contraction of the ileum, decrease in the rate of atrial contraction).

-

After washing the tissue to remove the agonist, it is incubated with a fixed concentration of this compound for a predetermined period to allow for equilibration.

-

A second agonist concentration-response curve is then generated in the presence of the antagonist.

-

This process is repeated with at least two other increasing concentrations of the antagonist.

-

-

Schild Plot Analysis:

-

For each concentration of the antagonist, the dose ratio is calculated. The dose ratio is the ratio of the agonist concentration required to produce a 50% maximal response in the presence of the antagonist to the agonist concentration required to produce the same response in the absence of the antagonist.

-

A Schild plot is constructed by plotting the logarithm of (dose ratio - 1) on the y-axis against the logarithm of the molar concentration of the antagonist on the x-axis.

-

For a competitive antagonist, this plot should yield a straight line with a slope not significantly different from unity.

-

The pA2 value is determined as the x-intercept of the regression line.

-

Muscarinic Receptor Signaling Pathways

The antagonist action of this compound prevents the activation of the downstream signaling cascades initiated by acetylcholine binding to muscarinic receptors.

M1, M3, and M5 Receptor Signaling (Gq/11-coupled)

These receptors, upon activation by an agonist, couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca²⁺). The increase in intracellular Ca²⁺, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to cellular responses such as smooth muscle contraction and glandular secretion.

Figure 3: M1/M3/M5 receptor signaling pathway.

M2 and M4 Receptor Signaling (Gi/o-coupled)

Activation of M2 and M4 receptors leads to the coupling with Gi/o proteins. The activated αi/o subunit inhibits adenylyl cyclase (AC), which results in a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP). This reduction in cAMP levels leads to decreased activation of protein kinase A (PKA) and subsequent cellular effects, such as a decrease in heart rate. The βγ subunits of the Gi/o protein can also directly activate G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to hyperpolarization of the cell membrane.

Figure 4: M2/M4 receptor signaling pathway.

Conclusion

This compound is a muscarinic receptor antagonist with demonstrated activity at M2 and M3 receptor subtypes. Its competitive antagonism at M2 receptors and non-competitive antagonism at a mixed M2/M3 receptor population in the ileum have been characterized. However, a complete quantitative profile of its binding affinities and functional potencies across all five muscarinic receptor subtypes remains to be fully elucidated. The experimental protocols detailed herein provide a framework for the comprehensive characterization of muscarinic antagonists. Further research is warranted to delineate the complete selectivity profile of this compound, which will provide a more thorough understanding of its therapeutic applications and potential for off-target effects.

References

- 1. G protein coupling and signaling pathway activation by m1 muscarinic acetylcholine receptor orthosteric and allosteric agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Understanding G Protein Selectivity of Muscarinic Acetylcholine Receptors Using Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Pharmacological Profile of Oxyphenonium Bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxyphenonium bromide is a quaternary ammonium synthetic anticholinergic agent characterized by its antimuscarinic and direct musculotropic properties.[1][2] This technical guide provides a comprehensive overview of the in vitro pharmacological profile of this compound, focusing on its mechanism of action as a muscarinic receptor antagonist. Due to a lack of publicly available, specific quantitative binding and functional data for this compound, this document outlines the established experimental protocols used to characterize such compounds. It also presents data for a related quaternary ammonium antimuscarinic, otilonium bromide, for comparative context. This guide is intended to serve as a resource for researchers and professionals in drug development, providing the foundational knowledge and methodological details for the in vitro assessment of this compound and similar compounds.

Introduction

This compound is a quaternary ammonium compound that acts as a competitive antagonist of acetylcholine at muscarinic receptors.[1] Its therapeutic effects, primarily the reduction of gastrointestinal motility and secretions, stem from this antagonism.[1] Additionally, it is reported to have a direct relaxing effect on smooth muscle.[1] As a quaternary amine, its permanent positive charge limits its ability to cross the blood-brain barrier, thereby reducing the potential for central nervous system side effects. A thorough understanding of its in vitro pharmacological profile, including its affinity for muscarinic receptor subtypes and its functional potency, is crucial for its continued study and potential therapeutic applications.

Mechanism of Action

This compound exerts its pharmacological effects through two primary mechanisms:

-

Antimuscarinic Activity: It competitively blocks the action of the neurotransmitter acetylcholine at muscarinic receptors on smooth muscle cells and glands. This blockade inhibits parasympathetic nerve stimulation, leading to reduced smooth muscle tone and contraction, as well as decreased glandular secretions.

-

Musculotropic Effect: this compound also possesses a direct relaxant effect on smooth muscle, independent of its antimuscarinic action.

The primary focus of its in vitro profile is the characterization of its interaction with the five subtypes of muscarinic acetylcholine receptors (M1, M2, M3, M4, and M5).

Muscarinic Receptor Signaling Pathways

Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate diverse physiological responses. The signaling pathways associated with the subtypes relevant to smooth muscle function are:

-

M2 Receptors (Gαi-coupled): Activation of M2 receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels.

-

M3 Receptors (Gαq-coupled): Activation of M3 receptors stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to smooth muscle contraction.

Below are diagrams illustrating these signaling pathways.

Caption: M2 Muscarinic Receptor Signaling Pathway.

Caption: M3 Muscarinic Receptor Signaling Pathway.

Quantitative In Vitro Pharmacological Data

For the purpose of providing a relevant pharmacological context, the following table summarizes the in vitro data for otilonium bromide , another quaternary ammonium antimuscarinic agent with a similar therapeutic application. It is important to note that otilonium bromide also exhibits calcium channel blocking properties, which contributes to its overall pharmacological profile.

Table 1: In Vitro Pharmacological Data for Otilonium Bromide

| Parameter | Receptor/Channel | Tissue/System | Agonist/Ligand | Value | Reference |

| IC50 | Muscarinic Receptors | Guinea-pig colon circular muscle | Methacholine | 3.7 µM | |

| IC50 | L-type Ca2+ channels | Guinea-pig colon circular muscle | KCl | 31 µM | |

| IC50 | Tachykinin NK2 Receptors | Guinea-pig colon circular muscle | [βAla8]neurokinin A (4-10) | 45 µM | |

| Ki | Tachykinin NK2 Receptors | CHO cells expressing human NK2 | [125I]neurokinin A | 7.2 µM | |

| Ki | Tachykinin NK2 Receptors | CHO cells expressing human NK2 | [3H]SR 48968 | 2.2 µM |

Experimental Protocols

To determine the in vitro pharmacological profile of a muscarinic antagonist such as this compound, the following standard experimental protocols are employed.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki) of a compound for a specific receptor subtype.

Objective: To quantify the affinity of this compound for each of the five human muscarinic receptor subtypes (M1-M5).

Methodology:

-

Receptor Preparation: Cell membranes are prepared from cell lines (e.g., Chinese Hamster Ovary - CHO) stably expressing a single subtype of the human muscarinic receptor (hM1, hM2, hM3, hM4, or hM5).

-

Radioligand: A radiolabeled muscarinic antagonist with high affinity and specificity, such as [3H]-N-methylscopolamine ([3H]-NMS), is used.

-

Competition Binding Assay:

-

A fixed concentration of the radioligand is incubated with the receptor preparation in the presence of increasing concentrations of unlabeled this compound.

-

The reaction is allowed to reach equilibrium.

-

Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

The radioactivity retained on the filters (representing bound radioligand) is quantified using liquid scintillation counting.

-

-

Data Analysis:

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

-

The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

-

Caption: Workflow for Radioligand Binding Assay.

Functional Antagonism Assays (Schild Analysis)

These assays are performed in isolated tissue preparations to determine the functional potency (pA2) of a competitive antagonist.

Objective: To determine the pA2 value of this compound, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in the agonist concentration-response curve.

Methodology:

-

Tissue Preparation: A segment of smooth muscle tissue rich in muscarinic receptors, such as the guinea pig ileum, is isolated and mounted in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) at 37°C and gassed with 95% O2 / 5% CO2.

-

Agonist Concentration-Response Curve (CRC): A cumulative CRC is generated for a muscarinic agonist (e.g., carbachol) to establish a baseline contractile response.

-

Antagonist Incubation: The tissue is incubated with a fixed concentration of this compound for a predetermined period to allow for equilibrium to be reached.

-

Second Agonist CRC: A second cumulative CRC for the agonist is generated in the presence of this compound.

-

Repeat: Steps 3 and 4 are repeated with increasing concentrations of this compound.

-

Data Analysis (Schild Plot):

-

The dose ratio (DR) is calculated for each concentration of this compound. The DR is the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in the absence of the antagonist.

-

A Schild plot is constructed by plotting log(DR-1) on the y-axis against the negative log of the molar concentration of this compound on the x-axis.

-

For a competitive antagonist, this plot should be a straight line with a slope of 1.

-

The pA2 value is determined from the x-intercept of the Schild regression line.

-

Caption: Workflow for Functional Antagonism Assay (Schild Analysis).

Conclusion

This compound is a peripherally acting muscarinic antagonist with a well-established qualitative mechanism of action. A complete in vitro pharmacological profile, however, necessitates quantitative data on its binding affinity for muscarinic receptor subtypes and its functional potency. While such specific data for this compound is not currently available in the literature, this guide provides the established, robust methodologies for obtaining this critical information. The provided protocols for radioligand binding assays and functional antagonism studies serve as a blueprint for the comprehensive in vitro characterization of this compound and other novel antimuscarinic compounds, which is essential for advancing their potential in drug discovery and development.

References

An In-depth Technical Guide on the Structure-Activity Relationship of Oxyphenonium Bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Oxyphenonium bromide is an antimuscarinic agent historically used in the treatment of peptic ulcers and gastrointestinal spasms.[1] Its therapeutic effect is achieved by competitively inhibiting the binding of acetylcholine to muscarinic receptors, thereby reducing smooth muscle contractions and glandular secretions.[1] As a quaternary ammonium compound, its structure confers a permanent positive charge, which influences its absorption, distribution, and interaction with the target receptor. Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for the design of novel anticholinergic agents with improved therapeutic profiles.

Core Structure and General Structure-Activity Relationships of Anticholinergic Agents

The general structure of many anticholinergic agents, including this compound, can be dissected into several key components that influence their interaction with the muscarinic receptor. These include a cationic head, an esteratic group, and bulky, hydrophobic moieties.

Key Structural Features:

-

Cationic Head: The positively charged quaternary ammonium group is essential for binding to the anionic site of the muscarinic receptor. The size of the alkyl groups on the nitrogen can influence potency and selectivity.

-

Esteratic Linkage: An ester group is a common feature in potent anticholinergics and is believed to participate in hydrogen bonding with the receptor.

-

Bulky Acyl Group: The presence of large, hydrophobic groups, such as the cyclohexyl and phenyl rings in oxyphenonium, is critical for antagonistic activity. These bulky groups are thought to prevent the conformational change in the receptor that is required for activation by an agonist.

-

Hydroxyl Group: A hydroxyl group on the acyl moiety can enhance binding affinity through hydrogen bonding with the receptor.

Based on the established SAR of muscarinic antagonists, the following general principles apply:

-

The Quaternary Ammonium Group: This feature is crucial for high affinity to the muscarinic receptor. The nature of the alkyl substituents on the nitrogen atom can modulate this affinity.

-

The Ester Group: While not absolutely required, the presence of an ester linkage often contributes to high antagonistic potency.

-

The Acyl Moiety: The size and lipophilicity of the groups attached to the acyl carbon are major determinants of antagonistic activity. At least one phenyl group or other bulky hydrophobic group is generally required for potent antagonism.

-

The Amino-alcohol Portion: The length of the carbon chain between the ester and the nitrogen atom influences activity, with a two-carbon (ethyl) chain often being optimal.

Data Presentation: Structure-Activity Relationship of this compound and Analogs

A comprehensive quantitative structure-activity relationship (SAR) study requires the systematic synthesis and pharmacological evaluation of a series of structurally related compounds. Unfortunately, a publicly accessible dataset of binding affinities (Ki) or functional potencies (IC50 or pA2) for a series of this compound analogs is not available.

A key study by Eglen and Whiting (1987) investigated the activity of oxyphenonium at atrial (M2-like) and ileal (M3-like) muscarinic receptors. Their findings indicated that oxyphenonium acts as a competitive antagonist at atrial receptors , while exhibiting non-competitive antagonism at ileal receptors . This suggests a degree of subtype selectivity in its mechanism of action. However, the specific pA2 values from this study, which would quantify its potency, are not available in the public domain.

To facilitate future SAR studies, the following table is provided as a template for organizing pharmacological data.

| Compound No. | R1 | R2 | R3 | Muscarinic Receptor Subtype | Binding Affinity (Ki, nM) | Functional Potency (IC50/pA2) |

| 1 | Cyclohexyl | Phenyl | -OH | M1 | Data not available | Data not available |

| M2 | Data not available | Data not available | ||||

| M3 | Data not available | Data not available | ||||

| Analog 1 | M1 | |||||

| Analog 2 | M2 | |||||

| Analog 3 | M3 |

Table 1: Template for Summarizing Quantitative SAR Data for this compound and its Analogs. Compound 1 represents Oxyphenonium.

Experimental Protocols

The following protocols describe standard methods for evaluating the pharmacological activity of muscarinic receptor antagonists like this compound.

Radioligand Binding Assay (Competitive Inhibition)

This protocol describes a method to determine the binding affinity (Ki) of a test compound for a specific muscarinic receptor subtype by measuring its ability to displace a radiolabeled antagonist.

Materials:

-

Cell membranes expressing a specific human muscarinic receptor subtype (e.g., M1, M2, M3).

-

Radioligand: [3H]-N-methylscopolamine ([3H]-NMS) or [3H]-Quinuclidinyl benzilate ([3H]-QNB).

-

Test Compound: this compound or its analogs.

-

Non-specific binding control: Atropine (1 µM).

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.

-

Wash Buffer: Cold Assay Buffer.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail.

-

96-well plates.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Thaw frozen cell membrane aliquots on ice. Dilute the membranes in assay buffer to a final protein concentration of 20-40 µ g/well .

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total Binding: 25 µL of assay buffer, 25 µL of [3H]-NMS solution (at a concentration close to its Kd), and 50 µL of membrane suspension.

-

Non-specific Binding (NSB): 25 µL of atropine solution (1 µM final concentration), 25 µL of [3H]-NMS solution, and 50 µL of membrane suspension.

-

Competition Binding: 25 µL of serially diluted test compound, 25 µL of [3H]-NMS solution, and 50 µL of membrane suspension.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

Harvesting: Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding = Total binding - Non-specific binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding) using non-linear regression analysis.

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vitro Functional Assay (Schild Analysis)

This protocol determines the potency (pA2 value) of a competitive antagonist by measuring its ability to shift the concentration-response curve of a muscarinic agonist.

Materials:

-

Isolated tissue preparation (e.g., guinea pig ileum or atria).

-

Organ bath setup with physiological salt solution (e.g., Tyrode's or Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.

-

Isotonic transducer and recording system.

-

Muscarinic agonist (e.g., carbachol or acetylcholine).

-

Test Compound: this compound or its analogs.

Procedure:

-

Tissue Preparation: Mount the isolated tissue in the organ bath under a resting tension and allow it to equilibrate for at least 60 minutes, with regular washing.

-

Control Agonist Curve: Obtain a cumulative concentration-response curve for the agonist by adding increasing concentrations to the organ bath and recording the contractile response.

-

Antagonist Incubation: Wash the tissue and allow it to return to baseline. Add a known concentration of the antagonist (test compound) to the bath and incubate for a predetermined period (e.g., 30-60 minutes).

-

Agonist Curve in the Presence of Antagonist: In the continued presence of the antagonist, obtain a second cumulative concentration-response curve for the agonist.

-

Repeat: Repeat steps 3 and 4 with increasing concentrations of the antagonist.

-

Data Analysis:

-

Plot the log(agonist concentration) versus the response for each antagonist concentration.

-

Determine the EC50 of the agonist in the absence and presence of each antagonist concentration.

-

Calculate the dose ratio (DR) for each antagonist concentration: DR = EC50 (in presence of antagonist) / EC50 (in absence of antagonist) .

-

Construct a Schild plot by plotting log(DR-1) against the negative logarithm of the molar concentration of the antagonist (-log[Antagonist]).

-

The pA2 value is the x-intercept of the Schild plot where the regression line has a slope of -1, indicating competitive antagonism.

-

Mandatory Visualizations

Signaling Pathway of Muscarinic Antagonism

References

In-depth Technical Review of Oxyphenonium Bromide's Peripheral Effects

For Researchers, Scientists, and Drug Development Professionals

Core Summary

Oxyphenonium bromide is a synthetic quaternary ammonium compound that functions as a non-selective muscarinic acetylcholine receptor antagonist. Its peripheral effects are primarily characterized by its anticholinergic properties, leading to the relaxation of smooth muscle and a reduction in glandular secretions. Notably, its mechanism of antagonism appears to differ depending on the tissue type, exhibiting competitive antagonism at atrial muscarinic receptors while displaying non-competitive antagonism at those in the ileum. Due to its quaternary ammonium structure, systemic absorption is limited, concentrating its effects within the gastrointestinal tract.

Mechanism of Action: A Tale of Two Tissues

This compound exerts its effects by blocking the action of acetylcholine at muscarinic receptors, which are pivotal in mediating the physiological functions of the parasympathetic nervous system. However, the nature of this blockade is not uniform across all peripheral tissues.

A key study by Eglen and colleagues in 1987 demonstrated a significant divergence in the antagonistic profile of this compound between cardiac and gastrointestinal smooth muscle. At atrial muscarinic receptors, which are predominantly of the M2 subtype, this compound acts as a competitive antagonist. This implies that it reversibly binds to the same site as acetylcholine, and its inhibitory effect can be overcome by increasing the concentration of the agonist.

In stark contrast, at the muscarinic receptors present in the ileum, primarily the M3 subtype, this compound exhibits non-competitive antagonism.[1] This suggests that it may bind to a site other than the acetylcholine binding site (an allosteric site) or that it binds irreversibly to the receptor, thereby preventing acetylcholine from eliciting a contractile response, regardless of the agonist concentration. This dual mechanism underscores the complexity of its pharmacological profile.

The signaling pathway for muscarinic acetylcholine receptors, particularly the M3 subtype prevalent in gastrointestinal smooth muscle, involves the activation of Gq/11 proteins. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increased cytosolic Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, leads to the phosphorylation of myosin light chains, resulting in smooth muscle contraction. This compound's antagonism at these receptors interrupts this cascade, leading to muscle relaxation.

References

Oxyphenonium Bromide's Effects on Gastrointestinal Motility: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oxyphenonium bromide is a synthetic quaternary ammonium anticholinergic agent utilized in the management of gastrointestinal disorders characterized by hypermotility and smooth muscle spasms, such as irritable bowel syndrome (IBS) and peptic ulcers.[1] Its therapeutic effect is achieved through the competitive antagonism of muscarinic acetylcholine receptors, leading to a reduction in gastrointestinal propulsive motility and secretions.[2][3] This technical guide provides a comprehensive overview of the mechanism of action, effects on gastrointestinal motility, and relevant experimental protocols for the study of this compound and similar antimuscarinic compounds. Due to a scarcity of publicly available quantitative data specifically for this compound, this guide presents illustrative data and standardized experimental methodologies to provide a framework for research and development in this area.

Mechanism of Action

This compound exerts its effects by acting as a competitive antagonist at muscarinic acetylcholine (ACh) receptors on the surface of gastrointestinal smooth muscle cells.[3] In the parasympathetic nervous system, ACh is the primary neurotransmitter that stimulates smooth muscle contraction and glandular secretion.[3] By blocking these receptors, this compound inhibits the actions of ACh, resulting in smooth muscle relaxation, decreased peristalsis, and reduced gastric acid secretion. This antispasmodic action helps to alleviate the symptoms of conditions associated with excessive gastrointestinal motility. The drug also has a direct relaxing effect on smooth muscle.

Quantitative Data on Gastrointestinal Motility

While specific quantitative data for this compound is limited in publicly available literature, the following tables provide an illustrative representation of the expected effects based on its pharmacological class. The methodologies described are standard for assessing gastrointestinal motility.

Effect on Gastric Emptying

Anticholinergic agents are known to delay gastric emptying. A common method for assessing this is scintigraphy, where a radiolabeled meal is ingested, and its clearance from the stomach is monitored over time.

| Treatment Group | Gastric Emptying T½ (min) (Mean ± SD) | Methodology Reference |

| Placebo | 90 ± 15 | Based on studies of similar anticholinergics |

| This compound (10 mg) | 120 ± 20 | Hypothetical data |

Note: Data are illustrative. T½ represents the time for 50% of the meal to empty from the stomach.

Effect on Intestinal Transit Time

The charcoal meal transit test is a common preclinical method to assess intestinal motility. A charcoal meal is administered orally, and after a set time, the distance traveled by the charcoal front in the small intestine is measured.

| Treatment Group | Intestinal Transit (% of total small intestine length) (Mean ± SD) | Methodology Reference |

| Vehicle Control | 75 ± 10 | Charcoal Meal Method |

| This compound (5 mg/kg) | 50 ± 8 | Hypothetical data |

Note: Data are illustrative and represent a typical outcome in a rodent model.

In Vitro Inhibition of Smooth Muscle Contraction

The potency of antispasmodic agents can be determined in vitro using an organ bath preparation, such as an isolated guinea pig ileum. The concentration of the drug required to inhibit 50% of the contractile response to an agonist like acetylcholine (IC50) is a key measure of potency.

| Agonist | Tissue Preparation | This compound IC50 (nM) | Methodology Reference |

| Acetylcholine | Guinea Pig Ileum | 5 ± 1.2 | Hypothetical data |

| Carbachol | Rabbit Jejunum | 8 ± 1.5 | Hypothetical data |

Note: Data are illustrative and represent expected nanomolar potency for a muscarinic antagonist.

Experimental Protocols

The following are detailed, standardized protocols for preclinical evaluation of gastrointestinal motility, which are applicable for studying this compound.

In Vivo Assessment of Intestinal Transit: Charcoal Meal Method

Objective: To quantify the effect of a test compound on the rate of intestinal transit in mice.

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

This compound

-

Vehicle (e.g., 0.5% methylcellulose in sterile water)

-

Charcoal meal (e.g., 10% activated charcoal in 5% gum acacia)

-

Oral gavage needles

-

Dissection tools

-

Ruler

Procedure:

-

Fast mice for 12-18 hours with free access to water.

-

Administer this compound or vehicle orally via gavage at a volume of 10 mL/kg.

-

After a predetermined pretreatment time (e.g., 30 minutes), administer the charcoal meal orally (0.2 mL per mouse).

-

After a set transit time (e.g., 20-30 minutes), euthanize the mice by cervical dislocation.

-

Immediately perform a laparotomy and carefully excise the small intestine from the pyloric sphincter to the ileocecal junction.

-

Lay the intestine flat on a moist surface without stretching and measure its total length.

-

Measure the distance traveled by the charcoal front from the pyloric sphincter.

-

Calculate the percentage of intestinal transit for each mouse: (Distance traveled by charcoal / Total length of small intestine) x 100.

-

Compare the mean percentage of intestinal transit between the treated and control groups.

In Vitro Assessment of Smooth Muscle Contraction: Organ Bath

Objective: To determine the inhibitory effect of a test compound on agonist-induced contractions of isolated intestinal smooth muscle.

Materials:

-

Male guinea pig (250-350 g)

-

Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11)

-

Carbogen gas (95% O2, 5% CO2)

-

This compound

-

Acetylcholine (or other contractile agonist)

-

Organ bath system with isometric force transducers

-

Data acquisition system

Procedure:

-

Euthanize the guinea pig and excise a segment of the terminal ileum.

-

Clean the ileum segment by gently flushing with Krebs-Henseleit solution.

-

Cut the ileum into 2-3 cm segments and mount them in the organ baths containing Krebs-Henseleit solution at 37°C and continuously bubbled with carbogen.

-

Apply a resting tension of approximately 1 g and allow the tissue to equilibrate for at least 30-60 minutes, with regular washing.

-

Record a stable baseline of spontaneous contractions.

-

To assess the inhibitory effect, pre-incubate the tissue with a specific concentration of this compound for a set period (e.g., 15-20 minutes).

-

Generate a cumulative concentration-response curve for acetylcholine by adding increasing concentrations of the agonist to the bath and recording the peak contractile response at each concentration.

-

Wash out the drugs and allow the tissue to return to baseline.

-

Repeat the acetylcholine concentration-response curve in the presence of different concentrations of this compound.

-

Analyze the data to determine the IC50 of this compound against acetylcholine-induced contractions.

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of a compound's effect on gastrointestinal motility.

Conclusion

This compound is an effective antimuscarinic agent for reducing gastrointestinal motility and associated symptoms. Its mechanism of action via competitive antagonism of muscarinic receptors is well-established. However, a comprehensive understanding of its pharmacological profile is hampered by the limited availability of specific quantitative data in the scientific literature. The illustrative data and standardized protocols provided in this guide offer a framework for researchers and drug development professionals to investigate the effects of this compound and other novel antimuscarinic compounds on gastrointestinal function. Further dedicated studies are warranted to fully elucidate the quantitative effects of this compound on gastric emptying, intestinal transit, and smooth muscle contractility to optimize its clinical application and inform the development of future therapies for gastrointestinal motility disorders.

References

Quaternary Ammonium Structure and its Impact on Oxyphenonium Bromide Absorption: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxyphenonium bromide is a synthetic quaternary ammonium anticholinergic agent utilized for its antispasmodic properties in the treatment of gastrointestinal disorders such as peptic ulcers and irritable bowel syndrome.[1][2][3] Its chemical structure, characterized by a permanently charged quaternary ammonium moiety, profoundly influences its pharmacokinetic profile, particularly its absorption from the gastrointestinal tract. This technical guide provides a comprehensive overview of the structure of quaternary ammonium compounds, the absorption characteristics of this compound, and the pivotal role the quaternary ammonium group plays in this process. We will delve into the experimental methodologies used to assess its absorption and explore the potential transport mechanisms involved.

The Quaternary Ammonium Structure

Quaternary ammonium compounds (QACs) are a class of organic compounds characterized by a central nitrogen atom bonded to four organic groups, resulting in a permanent positive charge. This permanent cationic nature is the defining feature that dictates many of the physicochemical and pharmacokinetic properties of drugs like this compound.

Chemical Structure of this compound:

-

IUPAC Name: 2-[(Cyclohexylhydroxyphenylacetyl)oxy]-N,N-diethyl-N-methylethanaminium bromide

-

Molecular Formula: C₂₁H₃₄BrNO₃

-

Molecular Weight: 428.4 g/mol [4]

The structure includes a bulky ester group containing cyclohexyl and phenyl rings, which contributes to its lipophilicity, and the hydrophilic quaternary ammonium head. This amphiphilic nature is a key determinant of its interaction with biological membranes.

Impact of the Quaternary Ammonium Structure on Absorption

The permanent positive charge of the quaternary ammonium group is the primary reason for the generally poor and variable oral absorption of this compound and other QACs.[1] This is due to several factors:

-

Low Lipophilicity: The charged headgroup significantly reduces the overall lipophilicity of the molecule, hindering its ability to passively diffuse across the lipid-rich intestinal epithelial cell membranes.

-

Repulsion by Cell Membranes: The positively charged nature of the intestinal cell surface can repel the cationic drug, further limiting its approach to the membrane for absorption.

-

Limited Paracellular Transport: While the paracellular pathway (between cells) is an alternative route for hydrophilic molecules, the size of this compound may limit its efficient passage through the tight junctions between enterocytes.

Despite these limitations, some absorption does occur, with the effects of oral administration of this compound typically beginning within 30 to 60 minutes and peaking at around two hours. This suggests that specific mechanisms may be involved in its transport across the intestinal barrier.

Quantitative Data on Absorption

For instance, a study on otilonium bromide, another quaternary ammonium antispasmodic, in rats demonstrated a very low absolute oral bioavailability of 1.1%. This finding is consistent with the generally accepted principle of poor absorption for this class of compounds.

| Drug | Species | Dosage | Bioavailability (%) | Cmax (ng/mL) | Tmax (h) | Reference |

| Otilonium Bromide | Rat | 20 mg/kg (oral) | 1.1 | 182.8 ± 44.6 | 1.9 ± 1.6 |

This table summarizes available quantitative data for a representative quaternary ammonium compound to illustrate the expected low oral absorption.

Potential Mechanisms of Absorption and the Role of Transporters

Given the limitations of passive diffusion, the absorption of this compound likely involves carrier-mediated transport. The primary candidates for this are the Organic Cation Transporters (OCTs) , a family of transporters responsible for the uptake and disposition of a wide range of cationic compounds. While direct experimental evidence for this compound's interaction with specific OCTs is lacking, its cationic nature makes it a plausible substrate.

Another key player in drug absorption and disposition is P-glycoprotein (P-gp) , an efflux transporter that actively pumps substrates out of cells and back into the intestinal lumen, thereby reducing their net absorption. Predictive models suggest that this compound may act as a P-gp inhibitor. If it is also a substrate, its absorption could be influenced by the expression and activity of P-gp in the intestine.

The following diagram illustrates the potential pathways for this compound absorption and the transporters that may be involved.

Experimental Protocols for Assessing Absorption

To evaluate the intestinal absorption of this compound and the impact of its quaternary ammonium structure, a combination of in vitro and in situ experimental models are employed.

In Vitro Caco-2 Permeability Assay

The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a well-established in vitro model that mimics the intestinal epithelial barrier.

Protocol:

-

Cell Culture: Caco-2 cells are seeded on permeable filter supports in a transwell plate and cultured for 21-28 days to allow for differentiation into a polarized monolayer with well-developed tight junctions.

-

Monolayer Integrity: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a paracellular marker such as Lucifer yellow or mannitol.

-

Permeability Study:

-

The culture medium is replaced with a transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

-

This compound is added to the apical (donor) compartment to assess absorptive transport (A-to-B).

-

To investigate active efflux, the compound is added to the basolateral (donor) compartment to measure secretory transport (B-to-A).

-

Samples are collected from the receiver compartment at various time points (e.g., 30, 60, 90, 120 minutes).

-

-

Sample Analysis: The concentration of this compound in the collected samples is quantified using a validated analytical method, typically LC-MS/MS.

-

Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:

Papp = (dQ/dt) / (A * C₀)

Where:

-

dQ/dt is the steady-state flux of the drug across the monolayer.

-

A is the surface area of the filter membrane.

-

C₀ is the initial concentration of the drug in the donor compartment.

The efflux ratio (ER) is calculated as Papp (B-to-A) / Papp (A-to-B). An ER greater than 2 suggests the involvement of active efflux.

-

In Situ Single-Pass Intestinal Perfusion (SPIP) in Rats

The SPIP model provides a more physiologically relevant assessment of intestinal permeability by maintaining an intact blood supply and nervous system.

Protocol:

-

Animal Preparation: A male Wistar or Sprague-Dawley rat is anesthetized, and the abdomen is opened to expose the small intestine.

-

Intestinal Cannulation: A segment of the jejunum (typically 10-15 cm) is isolated and cannulated at both ends.

-

Perfusion: The intestinal segment is rinsed with a blank perfusion solution (e.g., Krebs-Ringer buffer) to remove any remaining intestinal contents. The perfusion solution containing this compound and a non-absorbable marker (e.g., phenol red) is then perfused through the segment at a constant flow rate (e.g., 0.2 mL/min).

-

Sample Collection: Perfusate samples are collected from the outlet cannula at regular intervals (e.g., every 15 minutes) for a defined period (e.g., 120 minutes).

-

Sample Analysis: The concentrations of this compound and the non-absorbable marker in the perfusate are determined by a suitable analytical method (e.g., HPLC-UV).

-

Data Analysis: The effective permeability coefficient (Peff) is calculated using the following equation, correcting for water flux:

Peff = (Q / 2πrL) * ln(C_in' / C_out')

Where:

-

Q is the perfusion flow rate.

-

r is the radius of the intestinal segment.

-

L is the length of the perfused segment.

-

C_in' and C_out' are the corrected inlet and outlet concentrations of the drug, respectively, adjusted for water flux based on the concentration of the non-absorbable marker.

-

Workflow for Assessing the Impact of the Quaternary Ammonium Structure

A systematic approach is required to elucidate the specific contribution of the quaternary ammonium group to the absorption of this compound. The following workflow outlines a series of experiments to compare the absorption of this compound with its tertiary amine analogue and other structural variants.

Conclusion